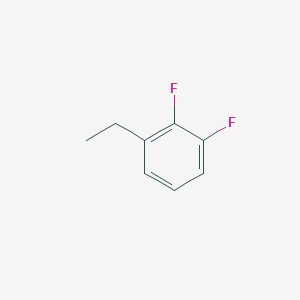

1-Ethyl-2,3-difluorobenzene

Description

Significance of Fluorine Substituents in Aromatic Systems within Advanced Chemical Science

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern chemical design, particularly in medicinal chemistry and materials science. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its high electronegativity (the highest of all elements), small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond—are responsible for its transformative effects on parent molecules. tandfonline.com

One of the most exploited consequences of aromatic fluorination is the enhancement of metabolic stability. tandfonline.comnih.govencyclopedia.pub In many organic molecules, certain carbon-hydrogen (C-H) bonds are susceptible to metabolic oxidation by enzymes in the body. Replacing a hydrogen atom with a fluorine atom at such a position can effectively block this metabolic pathway, as the C-F bond is significantly more stable and resistant to cleavage. nih.govencyclopedia.pub This can lead to improved pharmacokinetic profiles for therapeutic agents.

Furthermore, fluorine's powerful inductive (electron-withdrawing) effect can profoundly alter the acidity and basicity (pKa) of nearby functional groups. mdpi.com This modulation of electronic properties can influence a molecule's solubility, membrane permeability, and, crucially, its binding affinity to biological targets like proteins and enzymes. tandfonline.commdpi.com By altering the electron distribution in an aromatic ring, fluorine substituents can enhance electrostatic interactions or other non-covalent bonds within a receptor's active site. nih.gov The strategic placement of fluorine can also influence molecular conformation, which plays a critical role in the interaction between a molecule and its target. researchgate.net

Overview of Fluorinated Benzene (B151609) Derivatives in Modern Organic Chemistry Research

Fluorinated benzene derivatives represent a vital class of compounds that serve as fundamental building blocks in the synthesis of a wide array of complex and high-value products. ontosight.aiontosight.ai Their applications span the pharmaceutical, agrochemical, and materials science industries. chemimpex.comgoogle.comjustdial.com The presence of one or more fluorine atoms on the benzene ring imparts the unique properties discussed previously, making these derivatives sought-after intermediates in organic synthesis. ontosight.ai

In the pharmaceutical sector, numerous drugs contain a fluorinated benzene motif. For instance, difluorobenzene isomers are key intermediates in the synthesis of various therapeutics. google.com Examples include the non-steroidal anti-inflammatory drug Diflunisal and the insecticide Diflubenzuron, both of which highlight the commercial importance of this class of compounds. google.com The synthesis of these complex molecules often relies on the availability of simpler fluorinated benzene precursors.

The synthesis of fluorinated benzene derivatives themselves has been a topic of extensive research. Classic methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, have been historically significant. google.com More contemporary approaches frequently involve transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H bond functionalization, which offer greater efficiency and regioselectivity for creating C-C or C-heteroatom bonds on the fluorinated ring. rsc.org Research continues to focus on developing novel and efficient synthetic routes to access these valuable compounds, including methods for the direct and regioselective fluorination of benzene derivatives. organic-chemistry.orgacs.org The versatility of fluorinated benzenes in reactions like electrophilic and nucleophilic aromatic substitution further cements their role as indispensable tools for the modern organic chemist. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F2 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1-ethyl-2,3-difluorobenzene |

InChI |

InChI=1S/C8H8F2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |

InChI Key |

GEWYYMIVTBJEPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Reactivity and Transformation Studies of 1 Ethyl 2,3 Difluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. minia.edu.eglibretexts.org For 1-Ethyl-2,3-difluorobenzene, the outcome of EAS reactions is determined by the combined directing effects of the ethyl and fluoro groups. The ethyl group (-CH₂CH₃) is an activating, ortho, para-director, while the fluorine atoms (-F) are deactivating, ortho, para-directors. jmu.edu

The directing effects on the available positions (C4, C5, C6) are as follows:

Position C4: ortho to the ethyl group (activating) and ortho to the fluorine at C3 (directing).

Position C5: meta to the ethyl group (disfavored) and para to the fluorine at C2 (directing).

Position C6: para to the ethyl group (activating) and meta to the fluorine at C3 (disfavored).

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-2,3-difluoro-6-nitrobenzene | The strong directing effect of the ethyl group to the para position (C6) is the dominant influence. |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-ethyl-2,3-difluorobenzene and 6-Bromo-1-ethyl-2,3-difluorobenzene | Both C4 and C6 positions are activated. The ratio of products would depend on specific reaction conditions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Ethyl-2,3-difluorophenyl)ethan-1-one | Acylation is highly sensitive to steric hindrance, favoring the less hindered C6 position (para to ethyl). Ring deactivation by fluorine atoms requires a catalyst. libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a substituent, typically a halide, by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The two fluorine atoms in this compound make the ring electron-deficient and can serve as leaving groups.

Although the ethyl group is electron-donating, which slightly disfavors SNAr, the presence of two fluorine atoms can still allow for substitution under appropriate conditions, such as with strong nucleophiles or at high temperatures. The reaction generally proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. libretexts.org Research on other difluorobenzene isomers shows that they can undergo nucleophilic substitution. researchgate.net For this compound, a strong nucleophile could potentially replace one of the fluorine atoms.

Reduction Reactions

Reduction reactions involving this compound can target either the aromatic ring or its substituents, depending on the reagents and conditions.

Hydrodefluorination is a reduction process where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This transformation is challenging due to the high strength of the C-F bond. researchgate.net However, catalytic methods have been developed to achieve this. For instance, 1,2-difluorobenzene (B135520) can undergo defluorination using hydrogen gas in the presence of specific rhodium or palladium catalysts. sigmaaldrich.com Similarly, electrochemical methods have been shown to be effective for the hydrodefluorination of fluoroarenes. researchgate.netresearchgate.net Selective monodefluorination of 1,3-difluorobenzene (B1663923) has been achieved with high yield using a mercury pool cathode. researchgate.net These methods suggest that this compound could be selectively reduced to 1-ethyl-2-fluorobenzene (B140242) or 1-ethyl-3-fluorobenzene, or fully to ethylbenzene (B125841) under forcing conditions.

This compound can be synthesized via the reduction of a precursor containing an unsaturated side chain. A prominent example is the hydrogenation of its ethynyl (B1212043) precursor, 1-ethynyl-2,3-difluorobenzene (B3029108). This type of reaction is a standard transformation in organic synthesis.

The triple bond of the ethynyl group is readily reduced to a single bond of an ethyl group using catalytic hydrogenation. This process typically involves hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). libretexts.orgbeilstein-journals.org

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Ethynyl-2,3-difluorobenzene | H₂, Palladium on Carbon (Pd/C) | This compound |

Oxidation Reactions to Introduce Additional Functional Groups

The ethyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene ring). This provides a route to introduce new functional groups. The oxidation of alkyl-substituted benzenes can yield ketones or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions. ambeed.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. ambeed.com

| Oxidizing Agent | Typical Product | Reaction Type |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄), heat | 2,3-Difluorobenzoic acid | Complete oxidation of the ethyl side chain. |

| Chromium trioxide (CrO₃), H₂SO₄ | 1-(2,3-Difluorophenyl)ethan-1-one | Oxidation of the benzylic methylene (B1212753) group to a carbonyl group. ambeed.com |

Cross-Coupling Reactions (e.g., Sonogashira Coupling of Precursors)

While this compound itself might not be a common substrate for cross-coupling, its precursors frequently are. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

This reaction is crucial for synthesizing 1-ethynyl-2,3-difluorobenzene, a direct precursor to the title compound. The synthesis starts with a halogenated difluorobenzene, such as 1-bromo-2,3-difluorobenzene (B1273032), which is coupled with an acetylene (B1199291) source. wikipedia.orgsmolecule.com

The general scheme for the Sonogashira coupling to form the precursor is as follows: Aryl-X + H−C≡C−R → Aryl−C≡C−R + H-X (where X = Br, I)

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,3-difluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | (2,3-Difluorophenylethynyl)trimethylsilane | wikipedia.org |

Following the coupling reaction, the silyl (B83357) protecting group is removed, and the resulting 1-ethynyl-2,3-difluorobenzene can then be hydrogenated to yield this compound as described in section 3.3.2.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the interplay of its substituents: the electron-donating, ortho-, para-directing ethyl group and the electron-withdrawing, ortho-, para-directing (but deactivating) fluorine atoms. Mechanistic studies on this specific molecule are not abundant in publicly accessible literature; however, a thorough understanding of its probable transformations can be derived from well-established principles of physical organic chemistry and extensive research on related fluorinated aromatic compounds. Key transformations of this compound primarily involve reactions at the aromatic ring, such as electrophilic and nucleophilic substitutions, metallation, and transformations involving the ethyl group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electronegative fluorine atoms makes the benzene ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination sequence. libretexts.org

Mechanism:

Addition of the Nucleophile: A potent nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This is generally the rate-determining step, as it involves the temporary disruption of the ring's aromaticity. Current time information in Bangalore, IN.researchgate.net The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring and stabilized by the electron-withdrawing groups. researchgate.net

Elimination of the Leaving Group: The aromaticity is restored in a rapid subsequent step through the expulsion of the fluoride (B91410) ion, which, despite being a poor leaving group in SN2 reactions, is effective in the SNAr context because its departure is not the rate-determining step. Current time information in Bangalore, IN.

For this compound, nucleophilic attack can theoretically occur at either C2 or C3. The ethyl group at C1 exerts a mild electron-donating effect, which slightly disfavors the buildup of negative charge. However, the primary drivers of regioselectivity are the stability of the intermediate Meisenheimer complex and steric hindrance. Computational studies on related difluorobenzenes suggest that the relative orientation of the substituents and the nature of the nucleophile play crucial roles. researchgate.net

Electrophilic Aromatic Substitution

While the two fluorine atoms deactivate the ring towards electrophilic attack, substitution is still possible under forcing conditions. The directing effects of the substituents determine the position of the incoming electrophile. The ethyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.

Mechanism: The mechanism follows the general two-step pathway for electrophilic aromatic substitution: libretexts.orgnih.gov

Formation of the Sigma Complex: The electrophile (E⁺) is attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This initial step is slow and rate-determining. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system in a fast step. nih.gov

The regiochemical outcome is a result of the combined directing influences of the ethyl and fluoro groups, as summarized in the table below.

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C4 | Para to Ethyl (activating), Ortho to F at C3 (deactivating) | Moderately favored |

| C5 | Meta to Ethyl (disfavored), Para to F at C2 (favored) | Strongly favored |

| C6 | Ortho to Ethyl (activating), Ortho to F at C2 (deactivating) | Sterically hindered, less favored |

Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to one fluorine atom and meta to the other, representing a balance of electronic and steric effects.

Directed Ortho-Metallation (DoM)

Directed ortho-metallation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves deprotonation at a position ortho to a directing metallation group (DMG) by a strong organolithium base. organic-chemistry.orgbaranlab.org Fluorine atoms are recognized as moderate, yet effective, ortho-directing groups. organic-chemistry.orgresearchgate.net

Mechanism:

Complexation: The organolithium reagent (e.g., n-BuLi or s-BuLi), often in the presence of a chelating agent like TMEDA, coordinates to one of the fluorine atoms. baranlab.org

Deprotonation: This coordination increases the kinetic acidity of the adjacent ortho-proton, facilitating its abstraction by the base to form a thermodynamically stable aryllithium intermediate. minia.edu.eg

Electrophilic Quench: The resulting aryllithium species can then react with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent.

In this compound, there are two potential sites for ortho-lithiation: C4 (ortho to the F at C3) and the benzylic protons of the ethyl group. However, the ortho-directing ability of fluorine typically directs the metallation to the aromatic ring. Between the two fluorine atoms, deprotonation at C4 is less sterically hindered by the ethyl group than deprotonation would be at the benzylic position if it were to compete. Therefore, metallation is predicted to occur selectively at the C4 position. Studies on related difluorobenzenes confirm that fluorine is a potent directing group in such reactions. researchgate.net

Transformations Involving the Ethyl Group

The ethyl group itself can undergo transformations, most notably free-radical halogenation at the benzylic position.

Mechanism (Free-Radical Bromination): This reaction proceeds via a classic free-radical chain mechanism initiated by heat or UV light.

Initiation: Homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (2 Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position (the CH₂ group) of the ethyl substituent. This is the most favorable position for hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical.

The benzylic radical then reacts with another molecule of Br₂ to form the product, 1-(1-bromoethyl)-2,3-difluorobenzene, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position over the terminal methyl group or the aromatic ring is due to the lower bond dissociation energy of the benzylic C-H bond and the stability of the intermediate radical.

Advanced Spectroscopic Characterization and Elucidation of 1 Ethyl 2,3 Difluorobenzene

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, provides critical information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1-Ethyl-2,3-difluorobenzene is expected to exhibit characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring. The substitution pattern, with an ethyl group and two fluorine atoms, influences the position and intensity of these bands. Generally, alkyl substitution on a benzene ring, such as the ethyl group, causes a slight red shift (bathochromic shift) of the absorption maxima compared to benzene. Fluorine substitution can have a more complex effect, often resulting in a small blue shift (hypsochromic shift) or minimal change.

Based on studies of other substituted benzenes, the UV-Vis spectrum of this compound in a non-polar solvent would likely display two main absorption bands: a weaker, fine-structured band around 260-270 nm (the B-band or benzenoid band) and a stronger, broader band at a shorter wavelength, typically below 220 nm (the E-band). The fine structure of the B-band is a result of vibrational coupling to the electronic transition.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* (B-band) | ~265 | ~200 - 300 | Hexane |

Note: The data in this table is estimated based on the typical spectroscopic behavior of substituted benzenes and is not experimentally verified for this compound.

Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics. Following excitation at a wavelength corresponding to an absorption band, the molecule is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The efficiency of fluorescence, or quantum yield, for benzene and its simple derivatives is often low due to efficient non-radiative decay pathways.

The presence of fluorine atoms can sometimes enhance fluorescence quantum yield in aromatic systems. The emission spectrum would likely be a mirror image of the fine-structured B-band of the absorption spectrum. The exact emission maximum and intensity would be sensitive to the solvent polarity, with more polar solvents potentially leading to a red shift in the emission.

Table 2: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | ~265 nm | Corresponds to B-band absorption |

| Emission Wavelength (λem) | ~280 - 300 nm | In a non-polar solvent |

| Stokes Shift | ~15 - 35 nm |

Note: The data in this table is a prediction based on the known fluorescence behavior of similar aromatic compounds and awaits experimental confirmation.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

As of the current literature, a crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported. In the absence of experimental data, predictions about its solid-state structure can be made based on related molecules. It is expected that at low temperatures, this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

The molecular packing in the crystal lattice would be governed by weak intermolecular interactions, including van der Waals forces and potentially weak C–H···F hydrogen bonds. The conformation of the ethyl group relative to the benzene ring in the solid state would be a key structural feature. It is likely to adopt a low-energy conformation, with the C-C bond of the ethyl group either lying in the plane of the benzene ring or perpendicular to it.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The spectroscopic properties of this compound are intimately linked to its three-dimensional structure, particularly the conformation of the ethyl group. The rotational barrier of the ethyl group is expected to be relatively low, allowing for different conformers to exist in the gas and liquid phases. These conformers may have slightly different electronic environments, which could lead to broadening of the spectral bands or the appearance of multiple overlapping transitions in high-resolution spectra.

Computational chemistry can be a powerful tool to correlate spectroscopic data with molecular structure. Quantum chemical calculations could predict the stable conformers of this compound and their relative energies. Furthermore, theoretical calculations can simulate the UV-Vis, fluorescence, and photoelectron spectra for each conformer. By comparing these theoretical spectra with experimental data (when available), a detailed understanding of the conformational preferences and their influence on the spectroscopic properties can be achieved. For instance, the orientation of the ethyl group would affect the overlap of the π-orbitals of the benzene ring, which in turn would modulate the energies and intensities of the electronic transitions observed in the UV-Vis spectrum.

Computational and Theoretical Investigations of 1 Ethyl 2,3 Difluorobenzene

Electronic Structure Analysis: Unexplored Territory

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This technique provides valuable insights into the stability of a molecule arising from charge delocalization, which is a key factor in understanding its reactivity and electronic properties.

In the context of 1-Ethyl-2,3-difluorobenzene, NBO analysis reveals the intricate interplay of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a critical parameter. Higher E(2) values indicate stronger interactions and greater stabilization. For instance, the interaction between a nitrogen lone pair (nN) and an antiperiplanar C-H antibonding orbital (σ*CH) can result in significant stabilization, with reported E(2) values as high as 8.13 kcal/mol in some systems. wisc.edu

The analysis provides a detailed picture of the electronic structure, including the composition of each NBO in terms of atomic hybrids. For example, a C-N bond can be described by the specific contributions of hybrid orbitals from the carbon and nitrogen atoms. wisc.edu The occupancies of these orbitals are also calculated, with values close to 2.000 electrons for Lewis-type (bonding or lone pair) orbitals and near zero for non-Lewis (antibonding) orbitals. wikipedia.org Deviations from these ideal values signify the extent of electron delocalization. wikipedia.org

For this compound, NBO analysis would elucidate the influence of the fluorine and ethyl substituents on the electronic distribution within the benzene (B151609) ring. The strong electronegativity of the fluorine atoms is expected to induce significant polarization in the C-F bonds and influence the charge delocalization within the aromatic system. The interactions between the π-orbitals of the benzene ring and the σ-orbitals of the ethyl group would also be quantified.

Aromaticity Studies in Fluorinated Benzene Systems

The introduction of fluorine atoms onto a benzene ring significantly influences its aromaticity. While fluorobenzenes are generally considered aromatic, the degree of aromaticity is modulated by the number and position of the fluorine substituents. Computational studies have shown that fluorination can lead to a slight decrease in aromaticity compared to benzene. acs.org This reduction is attributed to the inductive effects of the fluorine atoms, which decrease the charge density at the center of the ring. researchgate.net

A key characteristic of aromatic compounds is their ability to sustain a diatropic ring current when subjected to an external magnetic field perpendicular to the molecular plane. github.ioquora.com This induced ring current, in turn, generates its own magnetic field. nih.govnationalmaglab.orgyoutube.com The strength of this ring current is a quantitative measure of aromaticity.

For fluorinated benzene derivatives, computational studies have demonstrated a systematic reduction in the ring current strength (RCS) as the number of fluorine atoms increases. nih.gov For example, benzene exhibits an RCS value of approximately 11.96 nA·T⁻¹, whereas hexafluorobenzene (B1203771) has a lower value of 9.83 nA·T⁻¹. nih.govresearchgate.net This trend indicates that the π-electron delocalization, which is responsible for the ring current, is diminished upon fluorination. researchgate.netresearchgate.net The electron-withdrawing nature of fluorine atoms alters the electron density distribution on the ring, affecting the uniformity of electron delocalization. researchgate.net

The induced magnetic field itself can be analyzed to understand electron delocalization. nih.gov In aromatic systems, the induced field opposes the external field above and below the plane of the ring. The out-of-plane component of this induced magnetic field correlates well with the ring current strength. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. github.ioresearchgate.net It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromaticity, signifying a diamagnetic ring current, while a positive value suggests anti-aromaticity, corresponding to a paratropic ring current.

Studies on fluorinated benzenes have consistently shown that they exhibit negative NICS values, confirming their aromatic character. acs.org However, the magnitude of these values is generally smaller than that of benzene, suggesting a reduction in aromaticity. acs.org For instance, NICS calculations performed 1 Å above the plane of the ring (NICS(1)) are considered a reliable measure. researchgate.net The NICS values are sensitive to the level of theory and basis set used in the calculations, so comparisons should be made consistently. github.io

The NICS method can be further refined by scanning the values at different distances from the molecular plane and by dissecting the contributions from different types of orbitals (e.g., σ and π). nih.gov This provides a more detailed picture of the magnetic properties and the nature of electron delocalization in the molecule.

Analysis of Reaction Mechanisms and Pathways (e.g., Transition States)

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic routes. Computational chemistry provides powerful tools to investigate reaction pathways, identify intermediates, and characterize transition states.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. dntb.gov.ua The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational methods like Density Functional Theory (DFT) can be used to locate and characterize these fleeting structures. mdpi.com

For reactions involving this compound, various mechanisms can be envisaged depending on the reagents and conditions. For example, in free-radical reactions, the initial step might involve the abstraction of a hydrogen atom from the ethyl group or the aromatic ring. oregonstate.edu The relative stability of the resulting radicals would dictate the major reaction pathway.

In the case of electrophilic aromatic substitution, the fluorine atoms, being electron-withdrawing, would deactivate the ring and direct incoming electrophiles to specific positions. Computational studies can model the entire reaction coordinate, from the formation of the initial reactant complex to the final product, identifying all intermediates and transition states along the way.

For instance, the reaction of difluorocarbene with substituted cyclobutenes has been studied to synthesize 1,3-difluorobenzenes. jmu.edu The proposed mechanism involves the formation of a strained intermediate, followed by ring expansion. jmu.edu Such mechanistic studies, supported by computational analysis of transition states, are invaluable for understanding and optimizing chemical transformations.

Studies on Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit large NLO responses.

Investigation of Intermolecular Interactions and Crystal Packing Arrangements

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. rsc.org These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, determine the physical properties of the crystalline material.

For fluorinated aromatic compounds like this compound, C-H···F interactions are expected to play a significant role in the crystal packing. nih.gov These interactions, although weaker than conventional hydrogen bonds, can be numerous and collectively influence the crystal architecture. nih.gov Studies on related molecules like 1,3-difluorobenzene (B1663923) have shown the formation of one-dimensional tapes and two-dimensional sheets through C-H···F hydrogen bonds. nih.gov

The crystal structure of a compound can be determined experimentally using X-ray diffraction. Computational methods can complement these experimental studies by providing insights into the nature and strength of the various intermolecular interactions. mdpi.com For example, the analysis of the molecular electrostatic potential surface can help to identify regions of positive and negative charge, which are indicative of potential sites for intermolecular interactions. nih.gov

Future Directions and Emerging Research Avenues for 1 Ethyl 2,3 Difluorobenzene Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility is driving innovation in the synthesis of fluorinated aromatic compounds. Traditional methods for producing such molecules often involve harsh reagents and generate significant waste. Future research is focused on developing greener alternatives that are both efficient and sustainable.

Key areas of innovation include:

Catalyst Development: The design of robust, reusable catalysts is paramount. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, aims to replace homogeneous catalysts that are difficult to separate from reaction mixtures. For instance, the development of a reusable zinc-based heterogeneous catalyst for other eco-friendly reactions highlights a potential pathway. rsc.org

Alternative Solvents: Moving away from volatile organic compounds (VOCs) is a core principle of green chemistry. The exploration of water, supercritical fluids (like CO2), or bio-derived solvents for the synthesis of 1-Ethyl-2,3-difluorobenzene and its precursors could drastically reduce the environmental impact. mdpi.com

Energy Efficiency: Investigating synthetic routes that operate at lower temperatures and pressures, possibly assisted by sonochemistry, photochemistry, or microwave irradiation, can significantly lower the energy consumption and carbon footprint of the manufacturing process. rsc.org

Waste Valorization: Future synthetic strategies may incorporate the use of agricultural waste or other bio-renewable sources as starting materials or reagents, turning low-value byproducts into valuable chemical feedstocks. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Employing bio-derived precursors for the benzene (B151609) ring or ethyl group. | Reduces reliance on fossil fuels. |

| Catalysis | Developing recyclable solid-phase or nanocrystal catalysts for fluorination or ethylation steps. rsc.org | Improves atom economy and simplifies product purification. |

| Benign Solvents | Utilizing water or supercritical CO2 as the reaction medium. mdpi.com | Eliminates the use of hazardous organic solvents. |

| Energy Efficiency | Adopting microwave-assisted or flow-chemistry processes. | Reduces reaction times and energy consumption. |

Exploration of Novel Reactivity Patterns under Mild Conditions

Investigating the reactivity of this compound under mild, catalytic conditions is key to unlocking its full potential as a synthetic intermediate. The electronic influence of the two adjacent fluorine atoms combined with the steric and electronic properties of the ethyl group can lead to unique and selective chemical transformations.

Emerging research avenues include:

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach than traditional cross-coupling reactions. Research into transition-metal catalysis (e.g., using palladium, rhodium, or copper) could enable the selective introduction of new functional groups onto the benzene ring without pre-functionalization. Copper-catalyzed systems, known for their low cost and toxicity, are particularly attractive for difluoroalkylation and related reactions. helsinki.fimdpi.com

Directed Ortho-Metalation (DoM): The fluorine atoms can act as directing groups, facilitating the selective metalation and subsequent functionalization of the adjacent C-H bond at the C4 position. Exploring this reactivity with modern lithium bases or other metalating agents under mild conditions could provide precise control over substitution patterns.

Photocatalysis and Electrocatalysis: The use of visible light or electricity to drive reactions represents a frontier in sustainable chemistry. Investigating the behavior of this compound in photocatalytic or electrochemical reaction setups could reveal novel pathways for radical-based transformations, cyclizations, or coupling reactions that are inaccessible through traditional thermal methods. nih.gov

Oxidation of the Ethyl Group: Selective oxidation of the ethyl side-chain to an acetyl group or other functionalities under mild, aerobic conditions using catalysts like metalloporphyrins presents an opportunity to create different derivatives. researchgate.net The electronic-withdrawing nature of the fluorine atoms may influence the reaction kinetics and selectivity compared to unsubstituted ethylbenzene (B125841).

Integration of Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. The integration of advanced, real-time characterization techniques allows researchers to observe chemical transformations as they happen.

Future research will likely involve:

In-Situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation. This provides invaluable data on reaction rates, intermediates, and byproduct formation without the need for quenching and sampling. Specialized devices, such as automated plunger systems for mixing heterogeneous solid-liquid reactions directly within an NMR spectrometer, are making it possible to study complex catalytic processes in real-time. researchgate.net

Calorimetry: Reaction calorimeters can provide real-time thermodynamic data, which is crucial for ensuring the safety and scalability of a chemical process.

Mass Spectrometry: The use of online mass spectrometry techniques, such as ReactIR or Probespray Ionization Mass Spectrometry (PS-MS), can help identify transient intermediates and build a more complete picture of the reaction mechanism.

| Technique | Information Gained | Application to this compound Chemistry |

| In-Situ NMR | Reaction kinetics, structural identification of intermediates, quantification of species. researchgate.net | Optimizing catalyst loading and reaction conditions for C-H activation. |

| In-Situ FTIR | Monitoring of functional group changes, detection of transient species. | Studying the mechanism of side-chain oxidation. |

| Reaction Calorimetry | Heat flow, enthalpy of reaction, thermal safety data. | Ensuring safe scale-up of nitration or other exothermic reactions. |

Predictive Design of Functional Molecules through Advanced Computational Modeling

Computational chemistry has become an indispensable tool for modern chemical research, enabling the in silico design of molecules with desired properties before their costly and time-consuming synthesis in the laboratory.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can predict a wide range of properties for derivatives of this compound, including electronic structure, reactivity, and spectroscopic signatures. This allows researchers to screen virtual libraries of compounds to identify candidates with optimal characteristics for a specific application.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules, such as proteins or materials surfaces. This is particularly valuable in drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of this compound derivatives with their observed biological activity or material properties, QSAR models can be developed to predict the performance of new, unsynthesized compounds. This approach can accelerate the discovery of new pharmaceuticals and functional materials.

Expansion of Applications in Niche and Interdisciplinary Fields

The unique substitution pattern of this compound makes it an attractive scaffold for development in specialized and cross-disciplinary areas beyond traditional bulk chemicals.

Potential growth areas include:

Medicinal Chemistry: The difluorobenzene motif is a common feature in bioactive molecules, as fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The this compound core could be elaborated to create new drug candidates for a range of therapeutic areas.

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides. jmu.edu The specific substitution pattern of this molecule could be exploited to design new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The polarity and rigidity imparted by the fluorine atoms make this scaffold a candidate for creating novel liquid crystals, high-performance polymers, and organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs).

Molecular Probes: Derivatives of this compound could be functionalized to serve as fluorescent probes for biological imaging or as sensors for detecting specific analytes. researchgate.net The fluorine atoms provide a useful NMR handle (¹⁹F NMR) for probing molecular environments without background interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.